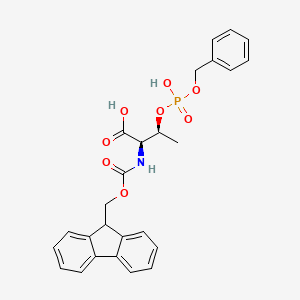
Ethyl 2,4-diphenyloxazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2,4-diphenyloxazole-5-carboxylate is a chemical compound with the molecular formula C18H15NO3 . It’s a part of the oxazole family, which is a class of organic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Ethyl 2-aminooxazole-5-carboxylate, a compound structurally similar to Ethyl 2,4-diphenyloxazole-5-carboxylate, has been studied for its crystal structure. The structure consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole–dipole interactions (Kennedy et al., 2001).
Fluorescent Molecular Probes
A study on 2,5-Diphenyloxazoles, related to this compound, found these compounds to be effective as fluorescent solvatochromic dyes. They exhibit strong solvent-dependent fluorescence useful in developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Synthesis of Macrolides
This compound derivatives have been utilized in the synthesis of macrolides, such as recifeiolide and curvularin. The photooxygenation of oxazoles forms triamides, which are then used in the synthesis (Wasserman et al., 1981).
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, structurally related to this compound, has been used in phosphine-catalyzed [4 + 2] annulation to form tetrahydropyridines. This process has been crucial in developing new synthetic methods (Zhu et al., 2003).
Antimicrobial Studies
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of this compound, has been modified and studied for its antimicrobial activities against various bacterial and fungal strains, indicating potential medical applications (Desai et al., 2019).
Synthesis of Oxazoles
Studies have also focused on using this compound derivatives in synthesizing extended oxazoles. These derivatives serve as effective scaffolds for synthetic elaboration, particularly in pharmaceutical and organic chemistry (Patil & Luzzio, 2016).
Carboxyl-Protecting Group in Peptide Chemistry
The 2-(diphenylphosphino)ethyl group, related to this compound, has been used as a carboxyl-protecting group in peptide chemistry. It is introduced by esterification and is stable under standard conditions for peptide synthesis (Chantreux et al., 1984).
Eigenschaften
IUPAC Name |
ethyl 2,4-diphenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMAREZFAMGEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxaspiro[3.4]octan-8-one](/img/structure/B3308057.png)









![2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3308137.png)


